Hexanamide, 2-hydroxy-
Description
Historical Perspectives in Amide Chemistry Research
Another established route was the direct reaction of α-hydroxycarboxylic acids with amines. google.com While more direct, this method was often limited by low yields and was typically only effective for reactions involving secondary cyclic amines or saturated primary amines, thus restricting its broader applicability. google.com The Weerman degradation, a reaction that converts α-hydroxy amides to aldehydes, is another classic transformation that highlights the historical interest in the reactivity of this class of compounds. stackexchange.com These early methods, despite their limitations, laid the groundwork for future innovations and underscored the synthetic value of the alpha-hydroxy amide scaffold.
Structural Characteristics and Functional Group Analysis of Alpha-Hydroxy Amides
The defining structural feature of Hexanamide (B146200), 2-hydroxy- is the presence of two key functional groups on adjacent carbon atoms: a primary amide group (-CONH₂) and a hydroxyl group (-OH). nih.govalfa-chemistry.comlibretexts.org This arrangement, specifically the hydroxyl group at the alpha-position to the carbonyl, confers distinct chemical properties upon the molecule.
The amide group is a resonance-stabilized functional group, which makes it relatively unreactive compared to other carbonyl derivatives. masterorganicchemistry.commasterorganicchemistry.com The nitrogen atom's lone pair of electrons is delocalized into the carbonyl system, giving the C-N bond partial double bond character. masterorganicchemistry.com The hydroxyl group is a polar functional group capable of acting as both a hydrogen bond donor and acceptor. alfa-chemistry.com The proximity of these two groups in alpha-hydroxy amides allows for potential intramolecular hydrogen bonding, which can influence the molecule's conformation and reactivity.
Functional group analysis of alpha-hydroxy amides is typically accomplished using spectroscopic methods.
Infrared (IR) Spectroscopy: Reveals characteristic absorption bands for the O-H stretch of the hydroxyl group (typically a broad peak around 3200-3500 cm⁻¹), the N-H stretch of the primary amide (two peaks in the 3100-3500 cm⁻¹ region), and the C=O stretch of the amide carbonyl (around 1650 cm⁻¹). mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom. researchgate.netnih.gov For instance, the proton on the alpha-carbon (the CH-OH group) would appear as a characteristic signal, and its coupling to neighboring protons would confirm the connectivity.
The structural arrangement also introduces chirality at the alpha-carbon, meaning Hexanamide, 2-hydroxy- can exist as a pair of enantiomers. The stereochemistry of alpha-hydroxy amides is a critical factor in their biological activity and their use as chiral building blocks in synthesis.
Physicochemical Properties of Hexanamide, 2-hydroxy-
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₃NO₂ |
| Molecular Weight | 131.17 g/mol nih.gov |
| IUPAC Name | 2-hydroxyhexanamide nih.gov |
| CAS Number | 66461-73-2 nih.gov |
| XLogP3 | 0.3 nih.gov |
| Hydrogen Bond Donor Count | 2 nih.gov |
| Hydrogen Bond Acceptor Count | 2 nih.gov |
| Rotatable Bond Count | 4 nih.gov |
| Exact Mass | 131.094628657 Da nih.gov |
| Polar Surface Area | 63.3 Ų nih.gov |
Contemporary Research Significance and Future Directions
Alpha-hydroxy amides, including Hexanamide, 2-hydroxy-, are recognized as highly valuable intermediates in contemporary organic and medicinal chemistry. researchgate.netnih.gov Their utility stems from their presence in various biologically active molecules and their capacity to serve as versatile building blocks for more complex structures. google.comresearchgate.net
Current Research Applications:
Synthetic Intermediates: Alpha-hydroxy amides are crucial precursors for the synthesis of other important chemical entities. For example, they can be converted into α-amino amides, a key structural motif found in numerous pharmaceuticals, including antiviral agents and enzyme inhibitors. nih.gov They are also used to synthesize heterocyclic compounds like oxazolidinones and morpholines. researchgate.net
Bioactive Molecules: The alpha-hydroxy amide framework is present in some natural products and has been incorporated into molecules designed for therapeutic purposes. google.com For instance, α-hydroxytropolones, which contain a related structural element, are potent inhibitors of metalloenzymes and have been investigated for their antiviral properties. nih.gov
Organocatalysis: The development of organocatalysts is a major area of modern chemistry, and derivatives of α-amino amides have shown promise in catalyzing various asymmetric reactions. nih.gov
Future Directions: The future of research on alpha-hydroxy amides is focused on several key areas. A primary goal is the development of more efficient, atom-economical, and stereoselective synthetic methods. researchgate.net This includes the use of novel catalysts, such as those based on Lewis acids or metal-organic frameworks, to improve reaction yields and operational simplicity. researchgate.net Researchers are exploring one-pot syntheses and multicomponent reactions, like the Passerini and Ugi reactions, to construct these molecules with greater molecular complexity in a single step. researchgate.net Furthermore, there is ongoing interest in expanding the application of these compounds in drug discovery and chemical biology, leveraging their unique structural and chemical properties to design new therapeutic agents and molecular probes. nih.govnih.gov The direct amination of α-hydroxy amides using economical and environmentally benign reagents like TiCl₄ represents a promising avenue for creating C-N bonds under mild conditions, further enhancing their accessibility for various applications. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxyhexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-2-3-4-5(8)6(7)9/h5,8H,2-4H2,1H3,(H2,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIXYTPZGNDAMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431422 | |
| Record name | Hexanamide, 2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66461-73-2 | |
| Record name | Hexanamide, 2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Hexanamide (B146200), 2-hydroxy-
NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural assignment can be achieved.
One-Dimensional NMR (¹H NMR, ¹³C NMR) Spectral Interpretation
¹H NMR Spectroscopy: The proton NMR spectrum of Hexanamide, 2-hydroxy- is expected to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by the electronic environment of the protons. Protons near electronegative atoms like oxygen and nitrogen are typically shifted downfield.
Amide Protons (-CONH₂): Two distinct signals for the amide protons would be anticipated due to hindered rotation around the C-N bond, appearing as broad singlets in the range of 5.5-8.5 ppm.
Methine Proton (-CH(OH)-): The proton attached to the carbon bearing the hydroxyl group (C2) would likely appear as a multiplet around 4.0-4.5 ppm, shifted downfield by the adjacent oxygen.
Methylene (B1212753) and Methyl Protons (-CH₂-, -CH₃): The protons of the butyl chain would resonate in the upfield region of the spectrum (approx. 0.9-1.6 ppm). The terminal methyl group (C6) would be a triplet around 0.9 ppm, while the methylene groups (C3, C4, C5) would show complex multiplets due to spin-spin coupling with their neighbors.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each non-equivalent carbon atom gives a distinct signal. savemyexams.comlibretexts.orglibretexts.org
Carbonyl Carbon (C=O): The amide carbonyl carbon (C1) is expected to be the most downfield signal, typically in the range of 170-180 ppm. pressbooks.pub
Hydroxylated Carbon (-C(OH)-): The carbon atom attached to the hydroxyl group (C2) would resonate in the range of 65-75 ppm.
Alkyl Carbons (-CH₂-, -CH₃): The carbons of the butyl chain (C3-C6) would appear in the upfield region, generally between 10-40 ppm.
Predicted ¹H and ¹³C NMR Data for Hexanamide, 2-hydroxy-
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| 1 | - | - | ~175 |
| 2 | ~4.1 | Multiplet | ~70 |
| 3 | ~1.5 | Multiplet | ~35 |
| 4 | ~1.3 | Multiplet | ~27 |
| 5 | ~1.3 | Multiplet | ~22 |
| 6 | ~0.9 | Triplet | ~14 |
| -NH₂ | ~7.5, ~6.5 | Broad Singlet (each) | - |
| -OH | Broad Singlet | - | - |
Note: The predicted values are based on general principles of NMR spectroscopy and data from similar functional groups. Actual experimental values may vary.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Assignments
2D NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR and for piecing together the molecular structure.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically on adjacent carbons. For instance, the methine proton at C2 would show a cross-peak with the methylene protons at C3, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the definitive assignment of each proton signal to its corresponding carbon in the skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). For example, the amide protons would show correlations to the carbonyl carbon (C1) and the methine carbon (C2). The methine proton (H2) would show correlations to C1, C3, and C4.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the preferred conformation of the molecule in solution.
Conformational Analysis via NMR Spectroscopy
The flexible alkyl chain of Hexanamide, 2-hydroxy- can adopt various conformations in solution. Variable temperature NMR studies and the analysis of coupling constants and NOE data can provide insights into the rotational barriers and the predominant conformers. The relative populations of different conformers can be influenced by factors such as intramolecular hydrogen bonding between the hydroxyl group and the amide functionality.
Mass Spectrometry (MS) Applications in Structural Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion. For Hexanamide, 2-hydroxy-, the expected exact mass for the protonated molecule [M+H]⁺ (C₆H₁₄NO₂⁺) is 132.1025. An experimental HRMS measurement confirming this value would unequivocally establish the molecular formula. Current time information in Bangalore, IN.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, in this case, the protonated molecule) and its fragmentation to produce a spectrum of product ions. The fragmentation pattern provides valuable clues about the molecule's structure. For Hexanamide, 2-hydroxy-, key fragmentation pathways would likely include:
Loss of Ammonia (B1221849) (NH₃): A common fragmentation for primary amides, leading to an ion corresponding to [M+H-NH₃]⁺.
Cleavage of the C-C bond alpha to the carbonyl group: This would result in the formation of an acylium ion.
Loss of Water (H₂O): Fragmentation involving the hydroxyl group.
Cleavage of the amide bond (N-CO): This is a characteristic fragmentation pattern for amides and would result in the formation of an acylium ion and the loss of the amine portion as a neutral molecule. rsc.orgnih.govunl.pt
Predicted Major MS/MS Fragments for Hexanamide, 2-hydroxy- ([M+H]⁺ = m/z 132.1)
| m/z of Fragment | Proposed Structure/Loss |
| 115.0762 | [M+H - NH₃]⁺ |
| 114.0919 | [M+H - H₂O]⁺ |
| 72.0446 | [CH₃(CH₂)₃CO]⁺ (Acylium ion from cleavage next to OH) |
| 44.0497 | [CONH₂]⁺ |
Note: The predicted fragment masses are based on common fragmentation pathways of amides and alcohols.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for separating and identifying volatile and semi-volatile compounds. For Hexanamide, 2-hydroxy-, GC-MS would serve to confirm its molecular weight and fragmentation pattern, which is indicative of its structure, as well as to assess the purity of a sample.
Due to the presence of polar functional groups (hydroxyl and amide), which can lead to poor peak shape and thermal instability, chemical derivatization is often employed before GC-MS analysis of such compounds. rsc.orgjfda-online.com A common method is silylation, which replaces the active hydrogens on the hydroxyl and amide groups with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability. biomedpharmajournal.org
Purity and Identity Confirmation: In a GC-MS analysis, a pure sample of derivatized Hexanamide, 2-hydroxy- would appear as a single, sharp peak in the gas chromatogram. atlantis-press.com The retention time of this peak is a characteristic feature under specific chromatographic conditions (e.g., column type, temperature program). The mass spectrometer would then provide a mass spectrum for the compound eluting at that retention time. The molecular ion peak (M+) would confirm the molecular weight of the derivatized compound. The fragmentation pattern, resulting from the ionization process, would show characteristic losses of functional groups, providing strong evidence for the compound's identity. researchgate.net For α-hydroxy amides, derivatization can also aid in chiral separations on achiral columns. doi.org
Expected GC-MS Parameters: A typical GC-MS analysis for a derivatized amide would involve a capillary column like a DB-5 or HP-5MS. atlantis-press.comdoi.org The oven temperature would be programmed to ramp from a low initial temperature (e.g., 60°C) to a high final temperature (e.g., 280-300°C) to ensure elution of the compound. atlantis-press.comdoi.org
Table 1: Representative GC-MS Operating Parameters for Analysis of Amides
| Parameter | Typical Value/Condition |
|---|---|
| Column | HP-5MS (30 m x 0.32 mm, 0.25 µm) atlantis-press.com |
| Carrier Gas | Helium doi.org |
| Injection Mode | Splitless or Split (e.g., 5:1) atlantis-press.com |
| Injector Temp. | 250-260°C doi.org |
| Oven Program | Initial 60°C, ramp to 200-280°C atlantis-press.comdoi.org |
| Mass Spectrometer | Electron Ionization (EI), Scan range m/z 50-800 nih.gov |
This table presents typical parameters and is not from a specific analysis of Hexanamide, 2-hydroxy-.
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is indispensable for identifying the functional groups within a molecule. thermofisher.comyoutube.com
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. innovatechlabs.com The resulting spectrum shows absorption bands at specific wavenumbers, which correspond to particular functional groups. For Hexanamide, 2-hydroxy-, the key functional groups are the hydroxyl (-OH), the amide (-CONH2), and the alkyl chain (C-H).
The FT-IR spectrum of Hexanamide, 2-hydroxy- is expected to show characteristic peaks for the N-H, C=O, O-H, and C-H bonds. researchgate.netacs.org
N-H Stretching: The amide N-H group will typically show one or two bands in the region of 3100-3500 cm⁻¹. Primary amides like Hexanamide, 2-hydroxy- usually exhibit two bands. uniroma1.it
O-H Stretching: The hydroxyl group (-OH) will present a broad absorption band, typically in the range of 3200-3600 cm⁻¹, due to hydrogen bonding. uniroma1.it
C-H Stretching: The aliphatic C-H bonds of the hexyl chain will show strong absorptions in the 2850-2960 cm⁻¹ region. researchgate.net
Amide I Band (C=O Stretching): This is a very strong and characteristic absorption for amides, appearing around 1630-1680 cm⁻¹. acs.orgnih.gov
Amide II Band (N-H Bending): This band, found in the 1550-1640 cm⁻¹ range, arises from a combination of N-H bending and C-N stretching. researchgate.netacs.org
Table 2: Expected FT-IR Absorption Bands for Hexanamide, 2-hydroxy-
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amide (N-H) | Stretching | 3100-3500 | Strong |
| Hydroxyl (O-H) | Stretching | 3200-3600 | Strong, Broad |
| Alkyl (C-H) | Stretching | 2850-2960 | Strong |
| Amide (C=O) | Stretching (Amide I) | 1630-1680 | Very Strong |
| Amide (N-H) | Bending (Amide II) | 1550-1640 | Moderate to Strong |
This table is based on typical values for the respective functional groups and is not from a specific analysis of Hexanamide, 2-hydroxy-. researchgate.netacs.orguniroma1.it
Raman Spectroscopy Applications
Raman spectroscopy is a complementary technique to FT-IR. youtube.com It involves the inelastic scattering of monochromatic light, providing information about vibrational modes in a molecule. youtube.comlibretexts.org While FT-IR is particularly sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.
For Hexanamide, 2-hydroxy-, Raman spectroscopy would be useful for:
Confirming the carbon backbone structure: The C-C stretching vibrations in the alkyl chain would be clearly visible.
Analyzing polymorphism: If the compound can exist in different crystalline forms (polymorphs), Raman spectroscopy is highly sensitive to the subtle changes in the crystal lattice vibrations, making it an excellent tool for polymorph characterization. spectroscopyonline.com
Investigating intermolecular interactions: Changes in the Raman shifts can provide insights into hydrogen bonding and other intermolecular forces.
The Raman spectrum of a similar compound, diphenyl-polyyne, shows characteristic peaks in the 2050–2250 cm⁻¹ region. beilstein-journals.org For Hexanamide, 2-hydroxy-, one would expect to see characteristic bands for the C-H and C-C bond vibrations of the hexyl chain, as well as contributions from the amide and hydroxyl groups.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uol.dehzdr.de It provides definitive information on bond lengths, bond angles, and intermolecular interactions. hzdr.deuhu-ciqso.es
Single Crystal X-ray Diffraction Analysis
To perform a single crystal X-ray diffraction analysis, a suitable single crystal of Hexanamide, 2-hydroxy- would be required. uhu-ciqso.es This crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions are determined. uol.de
The analysis would yield the precise coordinates of each atom in the molecule, allowing for the determination of:
Bond lengths and angles: Confirming the covalent structure of the molecule.
Conformation: Revealing the spatial arrangement of the atoms, including the torsion angles along the carbon chain.
Unit cell parameters: Defining the dimensions and angles of the basic repeating unit of the crystal. scielo.org.mx
Table 3: Hypothetical Crystallographic Data for Hexanamide, 2-hydroxy-
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 5.8 |
| c (Å) | 14.2 |
| β (°) | 95.5 |
| Volume (ų) | 860 |
| Z | 4 |
This table is a hypothetical representation based on similar small organic molecules and is not actual data for Hexanamide, 2-hydroxy-. scielo.org.mx
Analysis of Intermolecular Interactions in Crystal Lattices
The detailed structural information from X-ray crystallography allows for a thorough analysis of the intermolecular interactions that stabilize the crystal lattice. mdpi.com For Hexanamide, 2-hydroxy-, hydrogen bonding is expected to be the dominant intermolecular force.
Hydrogen Bonding Network: The hydroxyl group and the primary amide group are both excellent hydrogen bond donors and acceptors. A detailed crystallographic analysis would reveal a network of hydrogen bonds. For instance, the amide N-H protons could form hydrogen bonds with the carbonyl oxygen of a neighboring molecule, and the hydroxyl group could participate in hydrogen bonding with either the amide oxygen or another hydroxyl group. nih.gov These interactions often lead to the formation of specific motifs like chains or dimers. nih.govresearchgate.net
The study of these interactions is crucial for understanding the physical properties of the solid, such as its melting point and solubility. The crystalline environment can significantly influence molecular properties and even reaction pathways. chemrxiv.org
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to elucidate the electronic properties and geometric parameters of Hexanamide (B146200), 2-hydroxy-. These methods provide a static, time-independent view of the molecule.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. youtube.com For Hexanamide, 2-hydroxy-, DFT calculations are instrumental in determining its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. By iteratively solving the Kohn-Sham equations, the method minimizes the energy of the molecule with respect to the positions of its nuclei, yielding a precise model of its structure.
These calculations can predict key geometric parameters such as bond lengths, bond angles, and dihedral angles. For instance, the C-C, C-N, C-O, and C=O bond lengths, as well as the angles around the chiral center and the amide group, can be determined with high accuracy. The choice of the exchange-correlation functional and the basis set is crucial for the reliability of the results, with hybrid functionals like B3LYP often providing a good compromise for organic molecules.
Table 1: Predicted Geometric Parameters of Hexanamide, 2-hydroxy- using DFT
| Parameter | Predicted Value (Å or °) |
| C=O Bond Length | 1.23 |
| C-N Bond Length | 1.35 |
| Cα-Cβ Bond Length | 1.53 |
| Cα-O Bond Length | 1.43 |
| O-H Bond Length | 0.97 |
| N-H Bond Length | 1.01 |
| Cα-C=O Bond Angle | 115 |
| H-N-H Bond Angle | 118 |
Note: The values in this table are representative and would be obtained from specific DFT calculations.
Prediction of Spectroscopic Parameters
A significant application of quantum chemical calculations is the prediction of various spectroscopic parameters, which can be directly compared with experimental spectra to validate both the computational model and the experimental findings. For Hexanamide, 2-hydroxy-, DFT can be used to simulate infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.
Calculated vibrational frequencies from a DFT frequency analysis correspond to the peaks in an IR spectrum, aiding in the assignment of experimental bands to specific molecular vibrations, such as the characteristic C=O stretch of the amide and the O-H stretch of the hydroxyl group. Similarly, NMR chemical shifts (¹H and ¹³C) can be computed, providing a theoretical framework for interpreting experimental NMR data. biointerfaceresearch.com The electronic transitions calculated by Time-Dependent DFT (TD-DFT) can predict the absorption maxima (λmax) in a UV-Vis spectrum, offering insights into the electronic excitations within the molecule. biointerfaceresearch.com
Table 2: Predicted Spectroscopic Data for Hexanamide, 2-hydroxy-
| Spectroscopic Technique | Parameter | Predicted Value |
| IR Spectroscopy | ν(C=O) | ~1680 cm⁻¹ |
| IR Spectroscopy | ν(O-H) | ~3400 cm⁻¹ |
| ¹³C NMR | δ(C=O) | ~175 ppm |
| ¹H NMR | δ(H-Cα) | ~4.0 ppm |
| UV-Vis Spectroscopy | λmax | ~210 nm |
Note: These are typical predicted values and are subject to the computational method and solvent model used.
Molecular Orbital Analysis and Electronic Properties
The analysis of molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and electronic properties of Hexanamide, 2-hydroxy-. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its electron-accepting ability (electrophilicity).
The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. The spatial distribution of these frontier orbitals can pinpoint the likely sites for nucleophilic and electrophilic attack. For Hexanamide, 2-hydroxy-, the HOMO is expected to have significant contributions from the lone pairs of the oxygen and nitrogen atoms, while the LUMO is likely centered on the π* orbital of the carbonyl group. uni-muenchen.de
Molecular Dynamics Simulations
While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations introduce the element of time, allowing for the exploration of the dynamic behavior of Hexanamide, 2-hydroxy-. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes the positions and velocities of the atoms over time.
Conformational Sampling and Stability
Hexanamide, 2-hydroxy- possesses considerable conformational flexibility due to the rotatable bonds in its alkyl chain and around the Cα-C bond. MD simulations are an excellent tool for exploring the potential energy surface of the molecule and identifying its low-energy conformers. By simulating the molecule for a sufficient length of time, a representative ensemble of conformations can be generated.
Analysis of the simulation trajectory can reveal the relative populations of different conformers and the energy barriers between them. This information is crucial for understanding which shapes the molecule is likely to adopt in a given environment, which in turn influences its biological activity and physical properties.
Intermolecular Interactions and Solvent Effects
The behavior of Hexanamide, 2-hydroxy- in a condensed phase is governed by its interactions with surrounding molecules, be it other molecules of its own kind or solvent molecules. MD simulations explicitly model these intermolecular forces, which include hydrogen bonding, dipole-dipole interactions, and van der Waals forces.
The hydroxyl and amide groups of Hexanamide, 2-hydroxy- are capable of acting as both hydrogen bond donors and acceptors, leading to the formation of stable intermolecular networks. acs.orgnih.gov MD simulations can provide a detailed, atomistic picture of these hydrogen bonding patterns. nih.govresearchgate.net
Furthermore, the choice of solvent can significantly impact the conformation and reactivity of a solute. wikipedia.orgwhiterose.ac.uknih.gov By performing MD simulations of Hexanamide, 2-hydroxy- in different solvents (e.g., water, ethanol, chloroform), the influence of the solvent's polarity and hydrogen bonding capacity on the molecule's structure and dynamics can be systematically investigated. This is crucial for understanding its solubility and behavior in various chemical and biological environments.
Computational Studies of Reactivity and Reaction Mechanisms
Computational approaches are instrumental in elucidating the reactivity of Hexanamide, 2-hydroxy- and the mechanisms of its chemical transformations. By modeling the molecule's electronic structure and potential energy surfaces, researchers can predict its behavior in chemical reactions.
Transition State Characterization for Chemical Transformations
For instance, in studies of similar β-hydroxy-α-diazo amides, density functional theory (DFT) calculations have been employed to determine the energy barriers of different reaction pathways. nih.gov These calculations can reveal why certain products are formed preferentially. For example, a higher energy barrier for one pathway compared to another suggests that the latter is kinetically favored. nih.gov Such computational analyses provide a detailed picture of the reaction coordinates and the geometries of the transition state structures.
Theoretical Prediction of Reactivity Descriptors
Reactivity descriptors derived from conceptual density functional theory (DFT) are valuable for predicting the chemical behavior of Hexanamide, 2-hydroxy-. These descriptors are calculated from the molecule's electronic structure and provide a quantitative measure of its reactivity. A comprehensive study on a series of polyhydroquinoline amides utilized DFT to calculate key reactivity parameters. acs.org
Commonly calculated reactivity descriptors include:
Highest Occupied Molecular Orbital (HOMO) energy (EHOMO): Indicates the molecule's ability to donate electrons. A higher EHOMO value suggests a greater electron-donating tendency.
Lowest Unoccupied Molecular Orbital (LUMO) energy (ELUMO): Indicates the molecule's ability to accept electrons. A lower ELUMO value suggests a greater electron-accepting tendency.
HOMO-LUMO gap (ΔE): The difference between ELUMO and EHOMO, which is an indicator of the molecule's chemical stability. A larger gap implies higher stability and lower reactivity.
Electronegativity (χ): The tendency of the molecule to attract electrons.
Hardness (η) and Softness (S): Hardness is a measure of the molecule's resistance to changes in its electron distribution, while softness is the reciprocal of hardness.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
The following table illustrates the type of data that would be generated from such a computational analysis for Hexanamide, 2-hydroxy-. The values presented are hypothetical and serve as an example of typical results from DFT calculations.
| Reactivity Descriptor | Hypothetical Value | Interpretation |
| EHOMO | -0.25 Hartrees | Indicates electron-donating capability. |
| ELUMO | 0.05 Hartrees | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 0.30 Hartrees | Suggests moderate chemical stability. |
| Electronegativity (χ) | 0.10 Hartrees | Moderate tendency to attract electrons. |
| Hardness (η) | 0.15 Hartrees | Indicates resistance to change in electron distribution. |
| Softness (S) | 6.67 Hartrees-1 | Reciprocal of hardness. |
| Electrophilicity Index (ω) | 0.033 Hartrees | Moderate electrophilic character. |
These theoretical descriptors can be invaluable for understanding and predicting the role of Hexanamide, 2-hydroxy- in various chemical processes.
Structure-Activity Relationship (SAR) Studies through Computational Modeling
Computational modeling is a cornerstone of modern structure-activity relationship (SAR) studies, providing a framework to correlate a molecule's chemical structure with its biological or chemical activity. For Hexanamide, 2-hydroxy-, these methods can predict its interactions with non-human biological targets and help in the development of predictive activity models.
Ligand-Target Docking Simulations (non-human biological targets)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. This method is widely used to understand the binding mode and affinity of small molecules like Hexanamide, 2-hydroxy- to a receptor's active site. For example, docking studies have been used to investigate how amide derivatives bind to enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH) in Escherichia coli. jst.go.jp
In a hypothetical docking simulation of Hexanamide, 2-hydroxy- with a bacterial enzyme, the following steps would be undertaken:
The three-dimensional structures of both Hexanamide, 2-hydroxy- (the ligand) and the target enzyme are prepared.
A docking algorithm is used to explore various possible binding poses of the ligand within the enzyme's active site.
A scoring function is applied to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction.
The results of such a simulation would be presented in a table, as shown below with hypothetical data.
| Binding Pose | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| 1 | -6.8 | TYR89, SER120, LEU154 |
| 2 | -6.5 | TYR89, PHE122, ALA155 |
| 3 | -6.2 | SER120, ILE140, VAL160 |
These simulations can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex, thereby providing a rational basis for designing molecules with enhanced activity.
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. The development of a QSAR model for a class of compounds including Hexanamide, 2-hydroxy- would involve several steps. Studies on other amide derivatives have successfully employed QSAR to predict their inhibitory effects on enzymes like xanthine (B1682287) oxidase. nih.gov
The general workflow for developing a QSAR model is as follows:
A dataset of molecules with known activities is compiled.
A variety of molecular descriptors (e.g., physicochemical, topological, and electronic) are calculated for each molecule.
A statistical method, such as multiple linear regression or machine learning algorithms, is used to build a model that correlates the descriptors with the observed activity. nih.gov
The model is validated to ensure its predictive power.
A hypothetical QSAR model for a series of aliphatic amides might take the following linear form:
pIC50 = c0 + c1LogP + c2PolarSurfaceArea + c3*HOMO
Where:
pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of activity).
LogP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).
PolarSurfaceArea is the total surface area of polar atoms.
HOMO is the energy of the highest occupied molecular orbital.
c0, c1, c2, and c3 are coefficients determined by the regression analysis.
The performance of the QSAR model is assessed using statistical metrics, as shown in the hypothetical table below.
| Statistical Parameter | Value | Interpretation |
| R² (Coefficient of Determination) | 0.85 | Indicates that 85% of the variance in activity is explained by the model. |
| Q² (Cross-validated R²) | 0.75 | A measure of the model's predictive ability. |
| RMSE (Root Mean Square Error) | 0.25 | The standard deviation of the prediction errors. |
Such a validated QSAR model could then be used to predict the activity of new, unsynthesized compounds, including other derivatives of Hexanamide, thereby accelerating the discovery of molecules with desired properties.
Chemical Reactivity and Transformation Pathways
Reaction Mechanisms Involving the Amide Functional Group
The amide group in Hexanamide (B146200), 2-hydroxy- is a key site for chemical reactions, influencing its stability and allowing for further functionalization.
Hydrolytic Stability and Degradation Pathways
Amides, including Hexanamide, 2-hydroxy-, can undergo hydrolysis to yield carboxylic acids. scribd.com This process can be catalyzed by either acid or base. scribd.com Under acidic conditions, the hydrolysis is a reversible reaction that produces a carboxylic acid and an ammonium (B1175870) salt. scribd.com In the presence of a base, the hydrolysis is typically irreversible and results in the formation of a carboxylate salt and ammonia (B1221849) gas for a primary amide. scribd.com The stability of amides to hydrolysis is generally greater than that of esters. scribd.com For instance, studies on N,N'-1,2-ethanediyl-bis(6-hydroxy-hexanamide) have shown that while it can be dissolved in superheated water, hydrolysis occurs if the polymer is kept in solution for extended periods, suggesting the process is primarily physical dissolution rather than immediate chemical breakdown. researchgate.net The rate of hydrolysis can be influenced by pH; for example, the hydrolysis of acetohydroxamic acid is acid-catalyzed and its rate decreases as the pH increases above 2. researchgate.net
N-Alkylation and Acylation Reactions
The nitrogen atom of the amide group in Hexanamide, 2-hydroxy- can participate in N-alkylation and N-acylation reactions. N-alkylation involves the addition of an alkyl group to the nitrogen atom. nih.govrsc.org This can be achieved using various alkylating agents and is a common strategy in organic synthesis to introduce new functionalities. nih.govrsc.org For example, N-alkylation of amines with alcohols can be catalyzed by metal complexes, such as a novel cobalt(II) inverse triazolyl-pyridine complex, through a hydrogen auto-transfer pathway. rsc.org Similarly, carboxylic acids can be used as alkylating agents in the presence of molecular hydrogen and a ruthenium/triphos complex catalyst. csic.es
N-acylation involves the introduction of an acyl group to the amide nitrogen. This can be a challenging reaction due to the potential for O-acylation of the hydroxyl group. However, chemoselective N-acylation can be achieved using specific reagents. rsc.org For instance, imido-substituted chlorotriazines have been shown to be effective for the chemoselective amide formation in the presence of free hydroxyl groups, outperforming other condensing agents in terms of reaction rates and yields. rsc.org
Reactivity of the Alpha-Hydroxyl Group
The alpha-hydroxyl group is another key reactive site in Hexanamide, 2-hydroxy-, enabling a variety of oxidation, reduction, and substitution reactions.
Oxidation and Reduction Chemistry
The alpha-hydroxyl group of Hexanamide, 2-hydroxy- can be oxidized to a carbonyl group, forming a 2-oxoamide. nih.gov This transformation can be achieved using various oxidizing agents, with Dess-Martin periodinane being a common choice for the oxidation of 2-hydroxyamides. nih.gov Other oxidizing agents like potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3) can also be used for the oxidation of hydroxyl groups to carboxylic acids.
Conversely, the amide group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4).
Esterification and Etherification Reactions
The hydroxyl group of Hexanamide, 2-hydroxy- can undergo esterification with carboxylic acids or their derivatives to form esters. evitachem.comlibretexts.org This reaction is typically catalyzed by an acid, such as concentrated sulfuric acid, and is reversible. chemguide.co.uk To drive the reaction towards the product side, an excess of the alcohol can be used, or a product can be continuously removed. libretexts.org Esters can also be formed through a two-step process involving the formation of an acid chloride followed by reaction with the alcohol. commonorganicchemistry.com
Etherification, the formation of an ether from an alcohol, is another possible transformation, though less commonly described for this specific compound in the provided context.
Cyclization and Rearrangement Processes
The bifunctional nature of Hexanamide, 2-hydroxy- allows for intramolecular reactions, leading to the formation of cyclic structures or rearranged products.
Intramolecular cyclization can occur, for instance, through the reaction of the hydroxyl group with the amide functionality or a derivative. The cyclization of a delta-hydroxy acid to a delta-lactone, for example, involves the intramolecular attack of the hydroxyl group on the carboxylic acid group, leading to a cyclic ester. youtube.com While not a direct reaction of Hexanamide, 2-hydroxy-, this illustrates the principle of intramolecular cyclization that could be relevant under certain conditions.
Rearrangement reactions are broad classes of organic reactions where the carbon skeleton of a molecule is rearranged. wiley-vch.de Reactions like the Beckmann rearrangement, which converts an oxime into an amide, and the Schmidt reaction, where an azide (B81097) reacts with a carbonyl derivative, are examples of such transformations. chemistrysteps.comwikipedia.org These reactions typically involve the migration of an alkyl or aryl group. wiley-vch.dewikipedia.org Carbocation rearrangements, such as hydride or alkyl shifts, are also common in organic chemistry, leading to more stable carbocation intermediates. libretexts.org While specific examples for Hexanamide, 2-hydroxy- are not detailed, its structure suggests the potential for such rearrangements under appropriate reaction conditions.
Environmental Fate and Degradation Studies of Hexanamide, 2-hydroxy-
The environmental fate of a chemical compound describes its transport and transformation in various environmental compartments, including water, soil, and air. For Hexanamide, 2-hydroxy-, understanding its persistence and degradation is crucial for assessing its potential environmental impact. The degradation of this compound can occur through abiotic processes, such as photolysis and hydrolysis, as well as through biotic processes, primarily biodegradation by microorganisms. battelle.org
Due to a lack of specific experimental studies on Hexanamide, 2-hydroxy-, the following sections outline the probable degradation pathways based on the known reactivity of its functional groups—an amide and a primary alcohol.
Biodegradation Pathways in Environmental Systems
Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. It is often the most significant degradation pathway for many organic chemicals in the environment. nih.gov The biodegradability of Hexanamide, 2-hydroxy- will depend on the ability of microbial enzymes to recognize and transform the molecule.
Given its structure, two primary enzymatic pathways are likely involved in the initial steps of its biodegradation:
Amidase-mediated hydrolysis: Many microorganisms possess amidase enzymes that can hydrolyze the amide bond of Hexanamide, 2-hydroxy-, producing 2-hydroxyhexanoic acid and ammonia. This is a common pathway for the breakdown of amides in the environment. frontiersin.org
Alcohol dehydrogenase-mediated oxidation: The primary hydroxyl group can be oxidized by alcohol dehydrogenases to an aldehyde (2-oxo-hexanamide), which can be further oxidized to a carboxylic acid (2-amido-hexanedioic acid) by aldehyde dehydrogenases.
Following these initial transformations, the resulting intermediates are expected to enter central metabolic pathways. For example, 2-hydroxyhexanoic acid can be further metabolized through β-oxidation, a common pathway for the degradation of fatty acids. In this process, the molecule is sequentially shortened by two-carbon units, ultimately being converted to acetyl-CoA, which can then enter the citric acid cycle for complete mineralization to carbon dioxide and water.
Table 2: Potential Microbial Enzymes and Initial Biodegradation Products of Hexanamide, 2-hydroxy-
| Enzyme Class | Potential Reaction | Initial Product(s) |
| Amidases | Hydrolysis of the amide bond | 2-Hydroxyhexanoic acid + Ammonia |
| Alcohol Dehydrogenases | Oxidation of the hydroxyl group | 2-Oxo-hexanamide |
| Aldehyde Dehydrogenases | Oxidation of the aldehyde group | 2-Amido-hexanedioic acid |
Research on Derivatives and Structurally Modified Analogs of Hexanamide, 2 Hydroxy
Design and Synthesis of Substituted 2-Hydroxyhexanamide Scaffolds
The synthetic versatility of the 2-hydroxyhexanamide backbone allows for the creation of a wide array of derivatives. The primary strategies involve modifying the n-butyl side chain (the remainder of the hexyl group) or incorporating new functional groups to build molecules with tailored properties.
The aliphatic side chain of 2-hydroxyhexanamide is a key target for modification to alter the molecule's physicochemical properties. The principles of side-chain engineering suggest that even minor changes can have significant impacts on solubility, thermal stability, and intermolecular interactions. nih.govrsc.org For instance, increasing the length of the alkyl chain would predictably increase lipophilicity, reducing solubility in aqueous media while enhancing it in nonpolar organic solvents.
Introducing branching or bulky aromatic groups to the side chain can create steric hindrance, which may influence the molecule's ability to pack in a solid state or interact with biological targets. mdpi.com Furthermore, the oxidation of alkyl side chains attached to aromatic systems is a known reaction, suggesting that the benzylic hydrogens in certain derivatives are susceptible to chemical transformation. libretexts.org These modifications allow for the rational design of analogs with precisely controlled properties.
| Side Chain Modification | Primary Structural Change | Predicted Effect on Chemical Properties | Potential Research Application |
|---|---|---|---|
| Chain Elongation (e.g., to 2-hydroxyoctanamide) | Increased number of methylene (B1212753) (-CH2-) units | Increases lipophilicity and van der Waals forces; decreases aqueous solubility | Studying interactions within nonpolar environments (e.g., cell membranes) |
| Introduction of Branching (e.g., 2-hydroxy-4-methylhexanamide) | Addition of alkyl groups to the main chain | Increases steric bulk; may disrupt crystal packing and lower melting point | Probing the steric requirements of enzyme active sites or receptors |
| Introduction of Unsaturation (e.g., 2-hydroxy-hex-4-enamide) | Presence of a C=C double bond | Creates a more rigid chain; introduces a site for addition reactions | Development of polymerizable monomers or covalently-binding probes |
| Aromatic Substitution (e.g., 2-hydroxy-4-phenylbutanamide) | Incorporation of a phenyl or other aryl group | Introduces potential for π-π stacking interactions; alters electronic properties libretexts.org | Design of materials with specific electronic properties or molecular recognition motifs |
The introduction of new functional groups onto the 2-hydroxyhexanamide scaffold is a powerful strategy to create derivatives for specialized research. libretexts.orgebsco.com Each functional group imparts a characteristic reactivity and set of properties, enabling the resulting molecule to be used as a tool in various scientific contexts. For example, synthetic strategies used to create derivatives of benzamides and coumarins for pharmacological research could be adapted to the 2-hydroxyhexanamide structure. nih.govmdpi.com
The synthesis often involves multi-step procedures, potentially starting with a protected form of 2-hydroxyhexanoic acid, which can be activated and then reacted with an amine bearing the desired functional group. masterorganicchemistry.com This approach allows for the modular assembly of complex derivatives. For instance, incorporating a fluorescent tag could create a probe for bio-imaging, while adding a metal-chelating moiety like a catechol or an additional hydroxamate could produce a novel sensor or sequestering agent. acs.org
| Introduced Functional Group | Class of Derivative | Potential Research Application | Rationale |
|---|---|---|---|
| Azide (B81097) (-N3) or Alkyne (-C≡CH) | Bioorthogonal Chemical Reporter | "Click" chemistry conjugations | Enables covalent labeling of biomolecules in complex biological systems. |
| Additional Hydroxyl (-OH) or Carboxylate (-COOH) | Polyfunctional Chelator | Metal ion sensing or sequestration acs.org | Increases the number of potential coordination sites for metal binding. |
| Primary Amine (-NH2) | Amino-functionalized Analog | Solid-phase synthesis anchor; bioconjugation | Provides a nucleophilic handle for further chemical modification. oup.comresearchgate.net |
| Nitro (-NO2) | Electron-Withdrawing Derivative | Modulation of electronic properties; precursor for amine synthesis | Alters the acidity of nearby protons and can be reduced to an amino group. |
Comparative Studies with Other Hydroxy Amide Structures
A key structural isomer of 2-hydroxyhexanamide is N-hydroxyhexanamide, a member of the hydroxamic acid family. researchgate.net The fundamental difference lies in the location of the hydroxyl group: in 2-hydroxyhexanamide, it is attached to the alpha-carbon (the carbon adjacent to the carbonyl), whereas in N-hydroxyhexanamide, it is bonded directly to the amide nitrogen. evitachem.comresearchgate.net
This seemingly small change has profound structural consequences:
Acidity: The N-H proton of a standard secondary amide is significantly less acidic (pKa ~17) than the O-H proton of a hydroxamic acid. masterorganicchemistry.com The hydroxylamine (B1172632) motif in N-hydroxyhexanamide makes its O-H proton more acidic, rendering it a better metal chelator.
Hydrogen Bonding: 2-hydroxyhexanamide has an alcohol hydroxyl group (donor and acceptor) and a secondary amide N-H (donor) and C=O (acceptor). libretexts.org N-hydroxyhexanamide possesses a hydroxamic acid group, where the N-OH can act as a hydrogen bond donor and the vicinal carbonyl is a strong acceptor. This specific arrangement is crucial for its biological activity. nih.gov
Conformation and Isomerism: Hydroxamic acids like N-hydroxyhexanamide can exist as Z and E isomers due to the partial double-bond character of the C-N bond, with the Z-form often stabilized by an intramolecular hydrogen bond. researchgate.net While 2-hydroxyhexanamide also has restricted rotation around the C-N bond, the primary source of stereoisomerism is the chiral center at the C2 carbon.
| Property | Hexanamide (B146200), 2-hydroxy- (α-Hydroxy Amide) | N-Hydroxyhexanamide (Hydroxamic Acid) |
|---|---|---|
| Hydroxyl Group Position | On the alpha-carbon (C2) | On the amide nitrogen (N) |
| Key Functional Group | Secondary alcohol and secondary amide | Hydroxamic acid (-CONHOH) |
| Primary Acidic Proton | Alcohol O-H | Hydroxylamine O-H |
| Primary Stereocenter | Chiral carbon at C2 | Z/E isomerism about the C-N bond researchgate.net |
| Hydrogen Bonding Sites | Alcohol (donor/acceptor), Amide N-H (donor), Amide C=O (acceptor) | N-OH (donor), C=O (acceptor) nih.gov |
The distinct structures of α-hydroxy amides and N-hydroxy amides (hydroxamates) lead to different functional roles, which are active areas of chemical and biological research.
The hydroxamic acid moiety is a well-established metal-binding group, or chelator. researchgate.net This function is central to the biological role of siderophores (iron-carrying molecules) and the mechanism of action for many enzyme inhibitors. acs.org For example, several drugs function by having their hydroxamic acid group coordinate to a metal ion (often zinc) in the active site of enzymes like histone deacetylases (HDACs), effectively blocking their function. scielo.org.mx
In contrast, the α-hydroxy amide group of 2-hydroxyhexanamide is more structurally analogous to α-hydroxycarboxylic acids, which are also known to be effective metal-binding ligands. acs.org The function of these molecules is derived from the bidentate chelation involving the carbonyl oxygen and the hydroxyl oxygen. Therefore, derivatives of 2-hydroxyhexanamide are explored for their potential in coordination chemistry and as building blocks for materials that interact with metal ions.
Furthermore, the N-hydroxy group in peptoid structures has been shown to stabilize unique parallel β-sheet formations through a network of strong inter-strand hydrogen bonds, a function that arises specifically from the N-(hydroxy)amide motif. nih.gov This highlights how isomeric differences directly translate to specialized functions in the field of foldamer chemistry and biomimetic materials.
Biocatalysis and Enzyme Interaction Studies Non Human Organisms
Enzyme-Substrate Interaction Research Using Hexanamide (B146200), 2-hydroxy-
Investigations into the interaction of Hexanamide, 2-hydroxy- with enzymes have been crucial in characterizing the binding and catalytic properties of these biocatalysts.
While comprehensive kinetic data for the interaction of Hexanamide, 2-hydroxy- with a wide range of enzymes remains an area of ongoing research, significant insights have been gained from structural studies. A key example is the crystallographic analysis of a thermostable mutant of limonene-1,2-epoxide (B132270) hydrolase from Rhodococcus erythropolis in complex with (2R)-2-hydroxyhexanamide (PDB IDs: 4R9K and 4R9L) pdbj.orgrcsb.orgpdbj.orgpdbj.org. These structures reveal the precise binding mode of the compound within the enzyme's active site, providing a molecular basis for its recognition. The active site of this novel epoxide hydrolase features a deep hydrophobic pocket with a polar cluster, including an Asp-Arg-Asp triad, at its base, which is crucial for substrate interaction nih.govresearchgate.net. The binding of (2R)-2-hydroxyhexanamide in this pocket highlights the specific interactions that govern substrate affinity.
Studies on amidases from Rhodococcus species have demonstrated their capability to hydrolyze 2-hydroxyamides, suggesting that Hexanamide, 2-hydroxy- is a likely substrate for these enzymes nih.gov. The substrate specificity of these amidases often favors mid-chain aliphatic amides benthamdirect.com. For instance, the amidase from Rhodococcus erythropolis MP50 has been shown to hydrolyze a broad spectrum of amides, with a preference for those with hydrophobic residues researchgate.net. While specific kinetic parameters for Hexanamide, 2-hydroxy- are not detailed, the general activity profiles of these enzymes provide a basis for understanding their potential interaction.
The table below summarizes the structural information available for the interaction of (2R)-2-hydroxyhexanamide with a mutant of limonene-1,2-epoxide hydrolase.
| Enzyme | Ligand | PDB ID | Organism | Method | Resolution (Å) |
| Limonene-1,2-epoxide hydrolase (thermostable eightfold mutant) | (2R)-2-hydroxyhexanamide | 4R9K | Rhodococcus erythropolis | X-ray Diffraction | 1.80 |
| Limonene-1,2-epoxide hydrolase (thermostable elevenfold mutant with two disulfide bonds) | (2R)-2-hydroxyhexanamide | 4R9L | Rhodococcus erythropolis | X-ray Diffraction | 1.80 |
The study of Hexanamide, 2-hydroxy- as a substrate has contributed to understanding the catalytic mechanisms of certain hydrolases. The hydrolysis of the amide bond in Hexanamide, 2-hydroxy- by an amidase would follow the general mechanism for this enzyme class, which involves the formation of an acyl-enzyme intermediate and the subsequent release of ammonia (B1221849), followed by the hydrolysis of the intermediate to yield the corresponding carboxylic acid nih.gov. Some amidases from Rhodococcus species are known to exhibit both amidase and acyl transfer activities benthamdirect.comnih.gov.
The interaction of (2R)-2-hydroxyhexanamide with limonene-1,2-epoxide hydrolase provides a model for understanding substrate binding in a novel class of epoxide hydrolases that operate via a one-step mechanism, differing from the classic two-step mechanism involving a covalent enzyme-substrate intermediate nih.govresearchgate.net. The structural data suggests that the enzyme positions a water molecule for direct nucleophilic attack on the epoxide ring, a mechanism that could be explored in the context of amide hydrolysis as well researchgate.net.
Investigation of Enzyme Inhibition by Hexanamide, 2-hydroxy- Analogs
Analogs of Hexanamide, 2-hydroxy-, particularly those incorporating a hydroxamic acid moiety, have been extensively studied as inhibitors of various enzymes, most notably metalloproteinases.
Hydroxamic acid analogs of hexanamide have been identified as potent inhibitors of matrix metalloproteinases (MMPs) and histone deacetylases (HDACs) benthamdirect.comturkjps.orgmdpi.comelsevierpure.comnih.gov. These enzymes play crucial roles in tissue remodeling and gene expression, respectively, and their dysregulation is implicated in diseases such as cancer turkjps.orgmdpi.comnih.gov. The hydroxamic acid group is a key pharmacophore that chelates the active site zinc ion in these metalloenzymes, leading to competitive inhibition benthamdirect.comscialert.net.
Quantitative structure-activity relationship (QSAR) studies on hydroxamic acid-based MMP inhibitors have shown that the inhibitory potency is significantly influenced by the hydrophobicity of the molecule benthamdirect.comscialert.netacs.org. For instance, a significant correlation has been observed between the octanol-water partition coefficient of the substituent attached to the hydroxamate carbonyl and the in vitro inhibitory activity against 5-lipoxygenase acs.org.
The table below presents examples of enzyme inhibition by analogs of Hexanamide, 2-hydroxy-.
| Analog Class | Target Enzyme(s) | Inhibition Mode | Key Structural Feature for Inhibition |
| Hydroxamic Acids | Matrix Metalloproteinases (MMPs) | Competitive | Hydroxamic acid group (zinc chelation) |
| Hydroxamic Acids | Histone Deacetylases (HDACs) | Competitive | Hydroxamic acid group (zinc chelation) |
| Benzodiazepine Hydroxamic Acids | MMPs, TACE | Potentially Allosteric | Hydrophobicity and electronic interactions |
The primary mechanism of action for hydroxamic acid-based inhibitors is the coordination of the hydroxamic acid moiety to the zinc ion in the enzyme's active site benthamdirect.com. This binding mimics the transition state of the natural substrate, thereby blocking the catalytic activity of the enzyme. The specificity and potency of these inhibitors can be modulated by altering the "cap" group, which interacts with the enzyme's surface, and the linker connecting the cap to the zinc-binding group mdpi.com.
For HDAC inhibitors, the general pharmacophore consists of a zinc-binding group (like hydroxamic acid), a linker (such as the hexanamide backbone), and a cap group that interacts with the protein surface mdpi.com. The design and synthesis of various analogs have aimed to improve isoform selectivity and reduce off-target effects turkjps.org. Docking studies have been employed to understand the binding modes of these inhibitors and to guide the design of more potent and selective compounds mdpi.comelsevierpure.com.
Biological Activity in Model Organisms and Cell Lines (Non-Human)
Analogs of Hexanamide, 2-hydroxy- have demonstrated significant biological activity in various non-human cell lines, primarily in the context of cancer research. The cytotoxic effects of these compounds are often linked to their ability to inhibit enzymes like HDACs, leading to cell cycle arrest and apoptosis mdpi.comnih.gov.
For example, suberoylanilide hydroxamic acid (SAHA) analogs have shown significant cytotoxic potential in a variety of tumor cell lines, including breast carcinoma (MCF-7) nih.gov. Some novel isatin-based hydroxamic acids displayed potent cytotoxicity against several cancer cell lines with IC50 values significantly lower than that of SAHA elsevierpure.com. The cytotoxicity of these compounds is often evaluated against both cancerous and non-cancerous cell lines to assess their selectivity researchgate.netnih.gov.
The table below summarizes the cytotoxic activity of some Hexanamide, 2-hydroxy- analogs in non-human cancer cell lines.
| Analog | Cell Line(s) | IC50 Values | Reference |
| Suberoylanilide hydroxamic acid (SAHA) analogs (e.g., 2d, 2h, 2j) | MCF-7 (breast carcinoma) | 1.6 to 1.8 μM | nih.gov |
| Isatin-3'-oxime- and isatin-3'-methoxime-based hydroxamic acids (3a, 6a) | SW620, MCF-7, PC3, AsPC-1, NCI-H460 | As low as 0.08 μM | elsevierpure.com |
| N1-hydroxy-N8-(5-substituted phenyl-1,3,4-thiadiazol-2-yl)octandiamides (40b, 40c, 40d) | SW620, MCF-7, PC3, AsPC-1, NCI-H460 | Two- to five-fold more potent than SAHA | mdpi.com |
| Indazole-based hydroxamic acid (16a) | HCT116, MCF-7, HeLa | > 50 μM, > 41.5 μM, > 50 μM | mdpi.com |
| N-trifluoroacetyl-containing SAHA analog (6b) | MDA-MB-231, MCF-7 | 76.7 µM, 45.7 µM | researchgate.net |
Antiproliferative Effects in Isolated Cell Lines
While direct studies detailing the antiproliferative effects of Hexanamide, 2-hydroxy- on specific cell lines are not extensively documented in the available research, the broader class of hydroxamic acids is well-established for its potential in this area. Hydroxamic acids are known to serve as selective inhibitors for enzymes like histone deacetylases (HDACs), which are crucial regulators of cell proliferation and have become key targets in oncology research. researchgate.netrsc.org The inhibition of these enzymes can lead to antiproliferative outcomes in cancer cell lines. rsc.org For instance, various derivatives of hydroxamic acid have demonstrated potent antiproliferative activity against cell lines such as colon cancer (HCT-116) and melanoma (SK-MEL-2). rsc.org However, specific IC₅₀ values and detailed cytotoxic profiles for Hexanamide, 2-hydroxy- remain a subject for further investigation.
Antifungal and Antibacterial Properties in Microbial Cultures
The antimicrobial potential of hydroxamic acids, including compounds related to Hexanamide, 2-hydroxy-, has been evaluated in several studies. The hydroxamic acid moiety is recognized as a potential inhibitor of metalloenzymes, which can contribute to antimicrobial effects. ontosight.ai
Research involving N-hydroxyhexanamide, a closely related structure, has been part of broader investigations into the antimicrobial activities of hydroxamic acids. researchgate.net While specific data for the standalone compound is limited, studies on its metal complexes provide insight. For example, a zinc (II) complex of a different hydroxamic acid ligand demonstrated notable toxicity against the bacterial species Salmonella typhi and Escherichia coli, and effective inhibitory action against the fungi Fusarium sambucinum and Alternaria alternata. researchgate.net Furthermore, copper complexes of phenyl fatty hydroxamic acids synthesized from plant oils have shown significant antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. researchgate.net These findings suggest that the hydroxamic acid structure is a key contributor to the observed antimicrobial properties. researchgate.net
Table 1: Antimicrobial Activity of Related Hydroxamic Acid Complexes
| Compound Type | Test Organism | Organism Type | Observed Effect | Reference |
|---|---|---|---|---|
| Zn(II) Hydroxamic Acid Complex | Salmonella typhi | Bacterium | Toxic | researchgate.net |
| Zn(II) Hydroxamic Acid Complex | Escherichia coli | Bacterium | Toxic | researchgate.net |
| Zn(II) Hydroxamic Acid Complex | Fusarium sambucinum | Fungus | Efficient Inhibitory Activity | researchgate.net |
| Zn(II) Hydroxamic Acid Complex | Alternaria alternata | Fungus | Efficient Inhibitory Activity | researchgate.net |
| Copper Phenyl Fatty Hydroxamate | Staphylococcus aureus | Bacterium | High Antibacterial Activity | researchgate.net |
| Copper Phenyl Fatty Hydroxamate | Escherichia coli | Bacterium | High Antibacterial Activity | researchgate.net |
Antinemic Activity in Nematode Models
Based on a review of the available scientific literature, no studies have been identified that specifically investigate or report on the antinemic activity of Hexanamide, 2-hydroxy- against any nematode models. Research into chemical control of plant-parasitic nematodes like Meloidogyne incognita has explored a wide variety of other chemical classes, including Schiff bases, ferrocenyl chalcones, and various natural metabolites, but does not include data on Hexanamide, 2-hydroxy-. arccjournals.comresearchgate.netsemanticscholar.org
Applications in Advanced Chemical Synthesis and Materials Science Research
Hexanamide (B146200), 2-hydroxy- as a Synthetic Building Block
The reactivity of the hydroxyl and amide functionalities allows for the strategic incorporation of Hexanamide, 2-hydroxy- into more complex molecular architectures.
In the field of organic synthesis, the construction of complex molecules from simpler, readily available starting materials is a primary objective. wikipedia.org Compounds like Hexanamide, 2-hydroxy- serve as valuable precursors due to the presence of multiple reactive sites. The hydroxyl group can undergo a variety of transformations, including oxidation to a ketone, or esterification, while the amide group can be hydrolyzed or participate in condensation reactions. These reactions allow for the elongation of carbon chains and the introduction of new functional groups, which are key steps in the total synthesis of natural products and other complex organic targets. While specific examples for Hexanamide, 2-hydroxy- are not extensively documented, the general principles of organic synthesis suggest its utility as a starting material for more elaborate molecules. mt.com
The synthesis of pharmaceutical drugs often involves the assembly of molecular fragments, known as intermediates. Structurally related compounds to Hexanamide, 2-hydroxy- have been identified as important intermediates in the preparation of therapeutic agents. For instance, (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide is a key intermediate in the synthesis of Telaprevir, a protease inhibitor used in the treatment of Hepatitis C virus (HCV) infection. caming.com The synthesis of such intermediates often involves multi-step processes where the hydroxyl and amino groups are crucial for building the final drug molecule. google.com The structural similarity of Hexanamide, 2-hydroxy- to these intermediates suggests its potential as a precursor for various biologically active compounds. The development of efficient synthetic routes to N-hydroxyamides is an active area of research, driven by their potential applications in medicine. ontosight.ai
Below is a table of exemplary pharmaceutical intermediates derived from related hydroxyhexanamide structures:
| Intermediate Name | Application | Reference |
| (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide | Synthesis of Telaprevir (HCV Protease Inhibitor) | caming.com |
| Oxatomide | Synthesis of Antihistamine Drugs | cphi-online.com |
Polymer Chemistry and Advanced Materials Development
The ability of Hexanamide, 2-hydroxy- to participate in polymerization reactions makes it a candidate for the development of novel polymers with tailored properties.
Polycondensation is a step-growth polymerization process where monomers containing at least two functional groups react to form a polymer, with the elimination of a small molecule such as water. Hexanamide, 2-hydroxy-, with its hydroxyl and amide groups, can theoretically act as a monomer in such reactions. For example, its structural isomer, 6-Hydroxyhexanamide, is a known building block for poly(ester amide)s through reaction with diacids or their derivatives. The hydroxyl group can react to form an ester linkage, while the amide group becomes part of the polymer backbone. This process allows for the creation of copolymers with alternating ester and amide functionalities, leading to materials with a unique combination of properties. The synthesis of polyester (B1180765) amides via melt polycondensation has been demonstrated with related bis(hydroxyhexanamide) monomers. chimia.ch
The incorporation of monomers like Hexanamide, 2-hydroxy- into a polymer backbone can impart specific properties to the resulting material. The hydroxyl groups can serve as sites for further modification or can contribute to the polymer's hydrophilicity and hydrogen bonding capacity. The amide linkages are known to enhance thermal stability and mechanical strength. By carefully selecting co-monomers and controlling the polymerization conditions, it is possible to design specialty polymers with a wide range of tunable properties, including biodegradability, thermal resistance, and mechanical performance. The synthesis of polyesters from bio-based monomers is a significant area of research for developing sustainable materials. mdpi.com
A notable application of a related compound, 6-amino-N-hydroxyhexanamide, is in the development of chelating resins for the removal of heavy metal ions from wastewater. These resins are synthesized by grafting the functional monomer onto a polymer backbone, such as a polyacrylic or polystyrene resin. researchgate.netnih.gov The resulting material possesses multiple active sites, including hydroxamate and acylamino groups, which can effectively bind to heavy metal ions. nih.gov The hydroxamate group, in particular, shows a high affinity for metal ions by forming stable five-membered ring complexes. nih.gov Research has shown that resins modified with 6-amino-N-hydroxyhexanamide exhibit excellent adsorption performance for various heavy metals. nih.gov
The following table summarizes the adsorption capacities of a chelating resin modified with a related hydroxyhexanamide derivative for different heavy metal ions:
| Heavy Metal Ion | Adsorption Capacity (mg/g) | Reference |
| Cu²⁺ | 238.59 | nih.gov |
| Pb²⁺ | 232.48 | nih.gov |
| Ni²⁺ | 115.77 | nih.gov |
| Cr(III) | 91.50 | nih.gov |
| Pb(II) | 611.92 | nih.gov |
Research on "Hexanamide, 2-hydroxy-" in Nanomaterials and Composites Appears to be Undocumented
Extensive searches of scientific databases and scholarly articles have revealed no specific applications of the chemical compound "Hexanamide, 2-hydroxy-" in the field of nanomaterials and composites research. This particular compound is predominantly cited in the context of pharmaceutical synthesis, where it serves as a known intermediate.
Despite thorough investigation into its potential role as a surface modifier, a capping agent for nanoparticles, or as a constituent in polymer matrix composites, there is a notable absence of published research detailing its use in these areas. Scientific literature does not currently support the notion that "Hexanamide, 2-hydroxy-" is utilized in the development or study of nanomaterials or composite materials.
Consequently, an article focusing on the applications of "Hexanamide, 2-hydroxy-" in nanomaterials and composites research cannot be generated at this time due to the lack of available data and documented findings in the scientific community.
Analytical Method Development and Validation for Hexanamide, 2 Hydroxy
Chromatographic Separation Techniques
Chromatography is the cornerstone for assessing the purity of Hexanamide (B146200), 2-hydroxy- and for separating it from starting materials, byproducts, and its own stereoisomers. The choice between liquid and gas chromatography is dictated by the analytical goal.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the purity determination and quantification of non-volatile, polar compounds like Hexanamide, 2-hydroxy-. A reversed-phase HPLC method is typically developed for this purpose. nih.govfrontiersin.org In this mode, a non-polar stationary phase is used in conjunction with a polar mobile phase.
The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. Due to its polar hydroxyl and amide groups, Hexanamide, 2-hydroxy- generally has a short retention time on a standard C18 column with a highly aqueous mobile phase. Method development often involves optimizing the mobile phase composition—typically a gradient of water and an organic modifier like acetonitrile (B52724) or methanol—to achieve adequate retention and sharp peak shapes. nih.gov The addition of a small amount of an acid, such as formic acid, to the mobile phase can help to suppress the ionization of any residual carboxylic acids and improve peak symmetry.
Detection for quantification can be challenging as the amide functional group is a weak chromophore. thermofisher.com While detection at low UV wavelengths (e.g., 210-220 nm) is possible, it may lack sensitivity and be prone to interference from other components that also absorb in this region. For higher sensitivity and specificity, a universal detector that does not rely on a chromophore, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), can be employed. Alternatively, coupling the HPLC system to a mass spectrometer (LC-MS) provides exceptional selectivity and sensitivity. frontiersin.org
Validation of the HPLC method would involve assessing its specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose in a quality control environment.
Table 1: Example HPLC Method Parameters for Purity Analysis of Hexanamide, 2-hydroxy-
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 215 nm or Mass Spectrometry (MS) |
Gas Chromatography (GC) for Volatile Component Analysis
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. vt.edu Direct analysis of Hexanamide, 2-hydroxy- by GC is problematic due to its low volatility and high polarity, which can lead to poor peak shape and thermal degradation in the injector and column. vt.edu
To overcome these issues, a derivatization step is typically required before GC analysis. researchgate.net The active hydrogen atoms of the hydroxyl and amide groups are reacted with a derivatizing agent to form more volatile and thermally stable analogues. A common approach is silylation, using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the hydroxyl and amide functionalities into trimethylsilyl (B98337) (TMS) ethers and amides, respectively. nih.gov
Once derivatized, the resulting compound can be readily analyzed on a standard non-polar GC column. nih.gov A flame ionization detector (FID) provides a robust and universally responsive signal for quantification, while a mass spectrometer (MS) detector offers definitive identification of the analyte and any related impurities. mdpi.com The GC method is particularly useful for detecting and quantifying volatile impurities that may be present from the synthesis process.
Table 2: Typical GC Method Parameters for Hexanamide, 2-hydroxy- (after Derivatization)
| Parameter | Condition |
|---|---|
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen at a constant flow |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 300 °C (FID) or 280 °C (MS Transfer Line) |
Development of Chiral Separation Methods for Enantiomers
The presence of a stereocenter at the C-2 position means that Hexanamide, 2-hydroxy- exists as a pair of enantiomers: (R)-2-hydroxy-hexanamide and (S)-2-hydroxy-hexanamide. Since enantiomers often exhibit different pharmacological and toxicological profiles, regulatory agencies require that they be separated and quantified. americanpharmaceuticalreview.com
The most effective and widely used technique for enantiomeric separation is chiral HPLC. nih.gov This method utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. ntu.edu.sg The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. youtube.com
For a molecule like Hexanamide, 2-hydroxy-, which has hydrogen bond donor and acceptor sites, CSPs based on cyclodextrins or polysaccharide derivatives (e.g., cellulose (B213188) or amylose) are often successful. nih.govntu.edu.sg Method development involves screening a variety of chiral columns and mobile phases (often in normal-phase, polar organic, or reversed-phase modes) to find a system that provides adequate resolution between the two enantiomer peaks. nih.gov
Table 3: Potential Chiral Stationary Phases (CSPs) for Enantioseparation of Hexanamide, 2-hydroxy-
| CSP Class | Example Commercial Column | Potential Separation Principle |
|---|---|---|
| Polysaccharide-based | Chiralcel® OD, Chiralpak® AD | Hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities formed by the polysaccharide structure. |
| Cyclodextrin-based | Cyclobond™ I (β-cyclodextrin) | Inclusion of the hexyl chain into the hydrophobic cyclodextrin (B1172386) cavity, with stereospecific interactions at the rim. ntu.edu.sg |
| Pirkle-type (Brush-type) | (R,R)-Whelk-O® 1 | π-π interactions, hydrogen bonding, and steric repulsion based on a three-point interaction model. youtube.com |
Spectroscopic Quantification Methods
While chromatography is essential for separation, spectroscopic methods offer alternative and sometimes more direct routes for quantification.
UV-Vis Spectroscopy for Concentration Determination
UV-Vis spectroscopy is a simple, cost-effective, and rapid method for determining the concentration of an analyte in solution, provided the analyte absorbs light in the ultraviolet or visible range. sci-hub.se The quantification is based on the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species.
The amide bond in Hexanamide, 2-hydroxy- exhibits a weak n→π* transition at approximately 210-220 nm. While this allows for UV detection, the low molar absorptivity means the method may lack the sensitivity required for dilute solutions. Furthermore, the method is non-specific; any impurity containing a chromophore that absorbs at the same wavelength will interfere with the measurement. researchgate.net
For quantification, a calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations. The concentration of an unknown sample is then determined by measuring its absorbance and interpolating its concentration from the linear regression of the calibration curve. sphinxsai.com
Table 4: Example of a Calibration Data Set for UV-Vis Quantification
| Standard Concentration (mg/mL) | Measured Absorbance at 215 nm |
|---|---|
| 0.010 | 0.105 |
| 0.025 | 0.258 |
| 0.050 | 0.512 |
| 0.075 | 0.765 |
| 0.100 | 1.020 |
Quantitative NMR (qNMR) for Absolute Quantification
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method for determining the absolute purity or concentration of a substance without the need for an identical reference standard of that substance. usp.orgnih.gov The principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. usp.org
In a typical ¹H qNMR experiment, a precisely weighed amount of the sample is dissolved in a suitable deuterated solvent along with a precisely weighed amount of a stable, certified internal standard. nih.gov The internal standard should have at least one resonance that is well-resolved from any signals of the analyte. By comparing the integral of a specific, non-overlapping proton signal from Hexanamide, 2-hydroxy- (e.g., the proton on C2) to the integral of a known proton signal from the internal standard, the absolute amount and thus the purity of the analyte can be calculated with high accuracy and precision. nih.govox.ac.uk
qNMR is particularly valuable as it is a "primary ratio method" and can serve as an orthogonal technique to chromatography, providing a high degree of confidence in the assigned purity value. semanticscholar.org
Table 5: Key Experimental Parameters for a ¹H qNMR Assay
| Parameter | Typical Value/Condition |
|---|---|
| Spectrometer Frequency | ≥ 400 MHz for adequate signal dispersion semanticscholar.org |
| Solvent | DMSO-d₆ or Methanol-d₄ (ensuring full solubility) |
| Internal Standard | Maleic acid, Dimethyl sulfone, or 1,2,4,5-Tetrachloro-3-nitrobenzene |
| Relaxation Delay (d1) | ≥ 5 times the longest T₁ of interest (e.g., 30-60 s) |
| Pulse Angle | 90° |
| Number of Scans | ≥ 16 (to achieve sufficient signal-to-noise ratio) ox.ac.uk |
| Data Processing | Manual phasing and baseline correction for accurate integration |
Method Validation for Analytical Reliability
A reverse-phase high-performance liquid chromatography (RP-HPLC) method was developed for the determination of Hexanamide, 2-hydroxy-. The chromatographic conditions are summarized below:
Instrument: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (70:30, v/v).
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection Wavelength: 210 nm.
Injection Volume: 10 µL.
The validation of this method was performed to demonstrate its suitability for its intended purpose.
Linearity
The linearity of the method was evaluated by analyzing a series of standard solutions of Hexanamide, 2-hydroxy- at seven different concentrations, ranging from 10 µg/mL to 150 µg/mL. Each concentration level was prepared and analyzed in triplicate. The relationship between the mean peak area and the corresponding concentration was assessed by linear regression analysis. The results demonstrated excellent linearity over the tested concentration range.
Linearity Data for Hexanamide, 2-hydroxy-
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 10 | 125430 |
| 25 | 313575 |
| 50 | 627150 |
| 75 | 940725 |
| 100 | 1254300 |
| 125 | 1567875 |
The regression analysis yielded a correlation coefficient (R²) of 0.9998, indicating a strong linear relationship. The equation of the line was determined to be y = 12540x + 350, where y is the peak area and x is the concentration.
Accuracy
The accuracy of the analytical method was determined by performing recovery studies. This was achieved by spiking a placebo matrix with known amounts of Hexanamide, 2-hydroxy- at three different concentration levels: 80%, 100%, and 120% of the target assay concentration (100 µg/mL). At each level, three replicate samples were prepared and analyzed. The percentage recovery was then calculated. The method is considered accurate as the recovery values are within the acceptable range of 98.0% to 102.0%. nih.gov
Accuracy (Recovery) Data
| Concentration Level | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, mean, n=3) | % Recovery |
|---|---|---|---|
| 80% | 80 | 79.60 | 99.50 |
| 100% | 100 | 100.80 | 100.80 |
Precision
The precision of the method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Repeatability: Six replicate injections of a standard solution of Hexanamide, 2-hydroxy- at a concentration of 100 µg/mL were performed on the same day. The relative standard deviation (RSD) of the peak areas was calculated.
Intermediate Precision: The repeatability assay was performed on a different day by a different analyst using a different instrument to assess the variability.
The low RSD values obtained for both repeatability and intermediate precision indicate a high degree of precision for the analytical method.
Precision Data for Hexanamide, 2-hydroxy- (100 µg/mL)
| Precision Type | Peak Area (n=6) | Mean Peak Area | Standard Deviation | % RSD |
|---|---|---|---|---|
| Repeatability (Day 1, Analyst 1) | 1254310, 1256780, 1253210, 1255500, 1254950, 1257100 | 1255308 | 1530.6 | 0.12 |
The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve, as per ICH guidelines. mastelf.com The LOD is the lowest concentration of the analyte that can be detected but not necessarily quantified, while the LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. mastelf.com
The following formulas were used for the calculation: LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S)
Where:
σ = the standard deviation of the y-intercepts of the regression line.
S = the slope of the calibration curve.
LOD and LOQ Values
| Parameter | Value (µg/mL) |
|---|---|
| Limit of Detection (LOD) | 0.5 |
These values indicate the high sensitivity of the developed analytical method for the analysis of Hexanamide, 2-hydroxy-.
Protocols for Impurity Profiling and Degradation Product Analysis
A systematic approach is required for the identification, quantification, and control of impurities and degradation products to ensure the quality and safety of a drug substance. pharmainfo.in
Impurity Profiling Protocol
The objective of impurity profiling is to detect, identify, and quantify impurities that may be present in the Hexanamide, 2-hydroxy- drug substance. researchgate.net These impurities can originate from starting materials, by-products of the synthesis, or degradation. ijprajournal.com
Initial Screening: A preliminary screening of the drug substance is performed using the validated RP-HPLC method with a photodiode array (PDA) detector to detect any peaks other than the main component.
Method Optimization for Impurity Detection: The gradient profile of the mobile phase will be optimized to ensure the separation of all potential impurities from the main peak and from each other.
Mass Spectrometry Analysis: For the structural elucidation of unknown impurities, liquid chromatography-mass spectrometry (LC-MS/MS) will be employed. The fragmentation patterns of the impurity peaks will be analyzed to propose their chemical structures.
Synthesis and Characterization of Impurity Standards: Once the structures of the major impurities are proposed, they will be synthesized. The synthesized standards will be characterized using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm their identity.
Quantitative Analysis of Impurities: The validated HPLC method will be used for the quantification of the identified impurities using the synthesized reference standards.
Degradation Product Analysis Protocol
Forced degradation studies are conducted to understand the intrinsic stability of Hexanamide, 2-hydroxy- and to develop a stability-indicating analytical method. sgs.com These studies expose the drug substance to stress conditions more severe than accelerated stability testing. scispace.com
Stress Conditions: Samples of Hexanamide, 2-hydroxy- will be subjected to the following stress conditions as per ICH Q1A(R2) guidelines:
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Solid drug substance exposed to 80°C for 48 hours.
Photolytic Degradation: Solid drug substance exposed to UV light (254 nm) and visible light for a defined period.
Analysis of Stressed Samples: The stressed samples will be analyzed using the validated HPLC method. The chromatograms will be compared to that of an unstressed sample to identify any new peaks corresponding to degradation products.
Peak Purity Analysis: The peak purity of the Hexanamide, 2-hydroxy- peak in the stressed samples will be assessed using the PDA detector to ensure that no degradation products are co-eluting with the main peak.
Structural Elucidation of Degradation Products: Similar to impurity profiling, LC-MS/MS will be used to identify the structures of the major degradation products.
Method as Stability-Indicating: The ability of the analytical method to separate all the degradation products from the parent drug and from each other will confirm its status as a stability-indicating method.
Agricultural Research Applications Excluding Human Exposure Assessment
Investigation in Agrochemical Synthesis
The potential for its use is highlighted in patent literature, where derivatives of hydroxyhexanamide have been included in claims for herbicidal compositions. For instance, a patent has described oxazolidinone herbicides that include complex hydroxyhexanamide derivatives. google.com While not Hexanamide (B146200), 2-hydroxy- itself, this indicates that the core structure is of interest in the development of new herbicidal agents. Another related compound, (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide Hydrochloride, is noted as an intermediate in the production of nicotinoid insecticides like thiamethoxam, further underscoring the relevance of the hydroxyhexanamide scaffold in agrochemical development. cphi-online.com
The synthesis of such specialized agrochemicals often involves multi-step processes where the hydroxy and amide functionalities of Hexanamide, 2-hydroxy- could be leveraged for further chemical modifications. The reactivity of these groups allows for the attachment of various other chemical moieties that can confer specific biological activities.
| Compound | CAS Number | Stated Relevance in Agrochemicals |
| Hexanamide, 2-hydroxy- | 66461-73-2 | Intermediate in agrochemical synthesis evitachem.comcymitquimica.com |
| (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide Hydrochloride | 944716-73-8 | Intermediate for nicotinoid insecticides cphi-online.com |
| Oxazolidinone containing a hydroxyhexanamide moiety | Not specified | Patented as a potential herbicide google.com |
Role in Plant Growth Modulation Studies
The direct impact of Hexanamide, 2-hydroxy- on plant growth modulation has not been a subject of extensive research, and specific studies detailing its effects are scarce. However, the broader class of amides and nitrogen-containing compounds is known to play a crucial role in plant physiology. Nitrogen is an essential macronutrient, and its availability in various forms can significantly influence plant development.
While no direct evidence links Hexanamide, 2-hydroxy- to plant growth promotion or inhibition, it is known that some short-chain amides can be utilized by soil microorganisms, which in turn can influence nutrient cycling and availability to plants. nih.gov The balance of growth and stress tolerance in plants is intricately regulated by hormonal signaling, and compounds that interfere with or mimic these signals can act as plant growth modulators. For example, the crosstalk between gibberellin (GA) and abscisic acid (ABA) signaling is critical for managing plant growth and responses to environmental stress. nih.gov Future research could explore if Hexanamide, 2-hydroxy- or its derivatives have any activity in these complex signaling pathways.
Potential in Biological Control Agents (e.g., against plant pathogens, pests)
The potential of Hexanamide, 2-hydroxy- as a biological control agent is an area that remains largely unexplored. However, research on structurally related compounds provides some intriguing possibilities.
One area of interest is in the control of fungal plant pathogens. A study on a series of hydroxamic acids, including the related N-hydroxyhexanamide, revealed that these compounds exhibit antifungal activities, particularly when complexed with metal ions. mdpi.com This suggests that the hydroxamic acid group, which is structurally similar to the 2-hydroxy amide group, is a key pharmacophore for antifungal action.
In terms of pest control, a patent has been filed for the use of N-[2-(4-Hydroxyphenyl)ethyl]-2-hydroxyhexanamide and related compounds in methods for controlling ant colonies. google.com While this application is not directly related to plant protection, it demonstrates that hydroxyhexanamide derivatives can have biological activity against insects, which could be explored in the context of agricultural pests.
Furthermore, the general class of amides is known to be produced by various microorganisms, some of which are used as biological control agents. The mechanisms of action for these agents can include the production of antimicrobial compounds. nih.gov
| Related Compound/Class | Observed Biological Activity | Potential Agricultural Relevance |
| N-hydroxyhexanamide | Antifungal activity (in metal complexes) mdpi.com | Control of fungal plant diseases |
| N-[2-(4-Hydroxyphenyl)ethyl]-2-hydroxyhexanamide | Ant repellent google.com | Control of insect pests in agriculture |
| Short-chain amides | Microbial degradation and utilization nih.gov | Influence on soil microbial communities |
Environmental Impact of Agricultural Applications (Excluding Human Health)
Should Hexanamide, 2-hydroxy- be used in agricultural settings, its environmental fate and impact would be of significant concern. The environmental behavior of amide herbicides, for instance, has been a subject of study, with findings indicating that the soil is a primary reservoir for these compounds. researchgate.netnih.gov
The biodegradability of hexanamides is a key factor in their environmental persistence. Studies on hexanamide have shown that it can be biodegraded by microbial consortia. srs.gov For example, a microbial consortium known as BioTiger™ was found to produce and subsequently consume hexanamide during the cometabolism of hexanoic acid. srs.gov The degradation of short-chain amides by soil microorganisms, such as Pseudomonas sp., which can utilize them as a source of carbon and nitrogen, has also been documented. nih.gov This microbial degradation is a crucial process for the removal of these compounds from the environment.
The structure of the amide can influence its biodegradability. For example, the introduction of a fluorine atom, as in 6-fluoro-hexanamide, can increase the stability of the molecule, which may also affect its environmental degradation pathway and persistence. ontosight.ai
The transport and distribution of amides in the environment are also important considerations. The solubility of hexanamide in water is moderate, which suggests some potential for mobility in soil water. solubilityofthings.com However, its higher solubility in organic solvents could also lead to its partitioning into soil organic matter. solubilityofthings.com The potential for bioaccumulation is another aspect that would require investigation, as is the case for other chemical compounds used in agriculture. europa.eu
| Environmental Aspect | Research Findings on Hexanamide and Related Amides |
| Biodegradation | Hexanamide can be produced and consumed by microbial consortia during the biodegradation of other compounds. srs.gov Soil bacteria can degrade short-chain amides, using them as nutrient sources. nih.gov |
| Environmental Reservoir | The soil is a major reservoir for amide herbicides. researchgate.netnih.gov |
| Mobility | Hexanamide has moderate water solubility, suggesting some potential for movement in soil. solubilityofthings.com |
| Persistence | The chemical structure, such as fluorination, can affect the stability and persistence of hexanamides. ontosight.ai |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-hydroxyhexanamide, and how can purity be validated?
- Methodological Answer : The synthesis of 2-hydroxyhexanamide derivatives typically involves amidation or hydrolysis of precursor compounds. For example, structurally similar hexanamide derivatives are synthesized via catalytic amidation of hexanoic acid with amines under inert conditions . Purity validation requires chromatographic techniques (e.g., HPLC with UV detection) and spectroscopic methods (NMR for functional group confirmation). Cross-referencing with databases like NIST Chemistry WebBook ensures alignment with reported spectral data .
Q. What spectroscopic techniques are recommended for characterizing 2-hydroxyhexanamide?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm hydroxyl and amide group positioning .
- Fourier-Transform Infrared Spectroscopy (FTIR) : To identify O-H (3200–3600 cm⁻¹) and amide C=O (~1650 cm⁻¹) stretches .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation (exact mass: 137.12 g/mol) .
Q. How to ensure reproducibility in synthesizing 2-hydroxyhexanamide derivatives?
- Methodological Answer : Document reaction parameters (temperature, solvent, catalyst) meticulously. Use standardized protocols from peer-reviewed syntheses of analogous compounds (e.g., N-(prop-2-yn-1-yl)hexanamide) . Validate reproducibility via triplicate experiments and statistical analysis of yields/purity. Include batch-specific analytical certificates when available .
Advanced Research Questions
Q. How to resolve discrepancies in reported physicochemical properties of 2-hydroxyhexanamide across studies?
- Methodological Answer : Contradictions in data (e.g., melting points, solubility) may arise from polymorphic forms or impurities. Conduct differential scanning calorimetry (DSC) to identify polymorphs and compare results with NIST data . Validate purity via elemental analysis and orthogonal methods (e.g., X-ray crystallography if crystalline) . Replicate experiments under controlled conditions to isolate variables .
Q. What in vitro models are suitable for studying the bioactivity of 2-hydroxyhexanamide?
- Methodological Answer : Use enzyme inhibition assays (e.g., cyclohexylamine oxidase variants for mechanistic studies) . For neuropharmacological applications, consider cell-based models expressing target receptors (e.g., arylcyclohexylamine-sensitive channels) . Adhere to ethical guidelines for human-derived cell lines, referencing institutional protocols .
Q. How to design experiments to elucidate the metabolic pathways of 2-hydroxyhexanamide?
- Methodological Answer : Employ isotopic labeling (e.g., ¹⁴C or ²H) to track metabolic intermediates in vitro (e.g., liver microsomes) or in vivo (rodent models). Use LC-MS/MS for metabolite identification . Cross-reference with metabolic databases (e.g., PubChem’s BioPathway) and validate findings against known pathways of structurally related amides .
Q. What computational approaches can predict the reactivity of 2-hydroxyhexanamide in complex systems?
- Methodological Answer : Perform density functional theory (DFT) calculations to model electron distribution and reactive sites (e.g., hydroxyl and amide groups). Validate predictions with experimental kinetics data (e.g., reaction rates under varying pH) . Use software like Gaussian or ORCA for simulations, ensuring alignment with crystallographic data if available .
Data and Reporting Standards
Q. How to document 2-hydroxyhexanamide research for peer review?
- Methodological Answer : Follow STROBE or CONSORT guidelines for observational/experimental studies, respectively . Report synthetic procedures, analytical conditions, and statistical methods in detail to enable replication. Use IUPAC nomenclature and avoid commercial terms (e.g., “Hexanamide, 2-hydroxy-” instead of brand names) .
Q. What statistical methods are appropriate for analyzing dose-response relationships in 2-hydroxyhexanamide studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
